Regioselectivity of Enzymatic TNT Reduction: Preferential Formation of the 4-Hydroxylamino Isomer
In the enzymatic reduction of TNT by carbon monoxide dehydrogenase (CODH) from Clostridium thermoaceticum, two monohydroxylamino derivatives are formed: 2HA46DNT and its positional isomer 4HA26DNT. The reaction exhibits clear regioselectivity, with 4HA26DNT identified as the dominant isomer [1]. This indicates that the target compound, 2HA46DNT, is the minor product in this specific enzymatic system.
| Evidence Dimension | Relative Product Abundance (Enzymatic Reduction) |
|---|---|
| Target Compound Data | Minor product |
| Comparator Or Baseline | 4-hydroxylamino-2,6-dinitrotoluene (4HA26DNT): Dominant isomer |
| Quantified Difference | Not explicitly quantified in the abstract, but described as 'dominant' vs. 'minor'. |
| Conditions | In vitro enzymatic reduction of 2,4,6-trinitrotoluene (TNT) by purified CO dehydrogenase from Clostridium thermoaceticum in the presence of saturating CO. |
Why This Matters
This differential regioselectivity is critical for researchers modeling TNT degradation pathways or sourcing authentic standards for metabolite identification; assuming equal abundance of isomers would lead to inaccurate pathway models.
- [1] Occurrence of nickel in carbon monoxide dehydrogenase from Clostridium pasteurianum and Clostridium thermoaceticum. (Referenced on ScienceGate, abstract states: 'In the presence of saturating CO, CODH catalyzed the conversion of TNT to two monohydroxylamino derivatives (2HA46DNT and 4HA26DNT), with 4HA26DNT as the dominant isomer.') View Source
